molecular formula C17H21N5O3 B6582321 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide CAS No. 1208434-30-3

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamide

Cat. No. B6582321
CAS RN: 1208434-30-3
M. Wt: 343.4 g/mol
InChI Key: QUXUDCVTLKNDLI-UHFFFAOYSA-N
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Description

“N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide” is a complex organic compound. It seems to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrazoles, for instance, have a five-membered ring structure with two adjacent nitrogen atoms .

Mechanism of Action

Target of Action

The primary targets of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N’-(4-acetamidophenyl)ethanediamide are currently unknown. The compound contains a 3,5-dimethylpyrazole moiety , which is a common structural element in many biologically active compounds . .

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, compounds with a pyrazole moiety can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions . The exact nature of these interactions would depend on the specific target proteins or enzymes.

Biochemical Pathways

Pyrazole derivatives have been found to impact a wide range of biochemical pathways, depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the diversity of biological activities exhibited by pyrazole derivatives , the effects could range from modulation of enzyme activity to alteration of signal transduction pathways.

Advantages and Limitations for Lab Experiments

The advantages of using DMPAEA in laboratory experiments include its low cost, its ease of use, and its ability to catalyze a wide range of reactions. Additionally, DMPAEA is a relatively safe reagent, as it does not produce any toxic by-products. However, DMPAEA is not suitable for use in all experiments, as it is not very effective in catalyzing reactions involving proteins or peptides with high molecular weights.

Future Directions

Given its wide range of applications, there are many potential future directions for the use of DMPAEA. These include its use as a reagent for the synthesis of peptide-based drugs, its use in the study of the structure and function of proteins, and its use as a stabilizing agent for DNA-binding proteins. Additionally, there is potential for DMPAEA to be used in the synthesis of polypeptides and other organic molecules. Finally, further research is needed to better understand the biochemical and physiological effects of DMPAEA, as well as its mechanism of action.

Synthesis Methods

DMPAEA is most commonly synthesized through the reaction of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(4-acetamidophenyl)ethanediamidemethyl-4-aminobenzoic acid with 3,5-dimethyl-1H-pyrazole in the presence of anhydrous zinc chloride. This reaction results in the formation of the desired product, DMPAEA, and the by-product, zinc chloride. The reaction is typically carried out in aqueous solution, with the pH of the reaction mixture adjusted to a range of 7.0-8.0. The reaction can be catalyzed with a variety of other compounds, such as acetic acid, ethyl acetate, or dimethyl sulfoxide.

Scientific Research Applications

DMPAEA is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It is commonly used as a reagent in the synthesis of peptides, proteins, and other organic molecules. It is also used in the synthesis of peptide-based drugs and in the study of the structure and function of proteins. In addition, DMPAEA has been used as a stabilizing agent for DNA-binding proteins, as a reactant in the synthesis of peptide-based inhibitors, and as a reagent for the preparation of polypeptides.

properties

IUPAC Name

N'-(4-acetamidophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-11-10-12(2)22(21-11)9-8-18-16(24)17(25)20-15-6-4-14(5-7-15)19-13(3)23/h4-7,10H,8-9H2,1-3H3,(H,18,24)(H,19,23)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXUDCVTLKNDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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